
5-(4-Methylbenzylidene)-2-thioxooxazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Methylbenzylidene)-2-thioxooxazolidin-4-one is an organic compound that belongs to the class of thiazolidinones This compound is characterized by the presence of a thioxo group and a benzylidene group attached to an oxazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylbenzylidene)-2-thioxooxazolidin-4-one typically involves the Knoevenagel condensation reaction. This reaction is performed between 4-methylbenzaldehyde and 2-thioxooxazolidin-4-one in the presence of a base such as piperidine . The reaction is usually carried out under reflux conditions in an appropriate solvent like ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through crystallization or other purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methylbenzylidene)-2-thioxooxazolidin-4-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The benzylidene group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzylidene derivatives.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research indicates potential anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which 5-(4-Methylbenzylidene)-2-thioxooxazolidin-4-one exerts its effects involves interaction with specific molecular targets. For instance, its potential as an aldose reductase inhibitor suggests that it binds to the active site of the enzyme, thereby preventing the reduction of glucose to sorbitol . This inhibition can help manage complications related to diabetes.
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzylidene camphor: A widely used UV filter in sunscreens.
Benzylidene camphor derivatives: These compounds share structural similarities and are used in various cosmetic applications.
Uniqueness
5-(4-Methylbenzylidene)-2-thioxooxazolidin-4-one is unique due to its thioxo group, which imparts distinct chemical reactivity and potential biological activity. Unlike other benzylidene derivatives, this compound’s thioxo group allows for specific interactions with biological targets, making it a valuable compound for medicinal chemistry research.
Properties
Molecular Formula |
C11H9NO2S |
|---|---|
Molecular Weight |
219.26 g/mol |
IUPAC Name |
(5E)-5-[(4-methylphenyl)methylidene]-2-sulfanylidene-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C11H9NO2S/c1-7-2-4-8(5-3-7)6-9-10(13)12-11(15)14-9/h2-6H,1H3,(H,12,13,15)/b9-6+ |
InChI Key |
FWDUBDXUDYRXRB-RMKNXTFCSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/2\C(=O)NC(=S)O2 |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)NC(=S)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


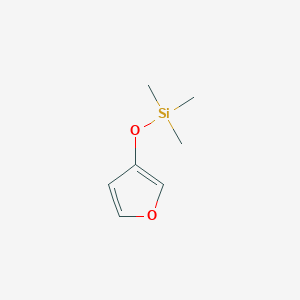
![Ethyl 1,3-diphenylpyrrolo[2,1-a]isoquinoline-2-carboxylate](/img/structure/B12887531.png)

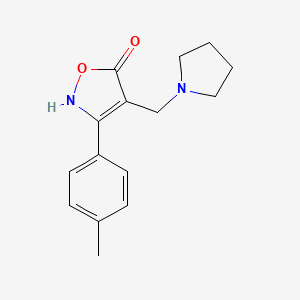
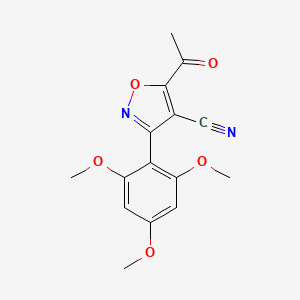
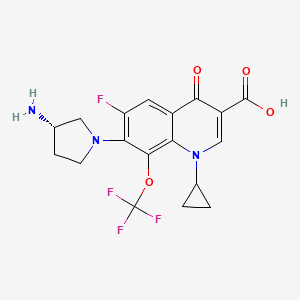

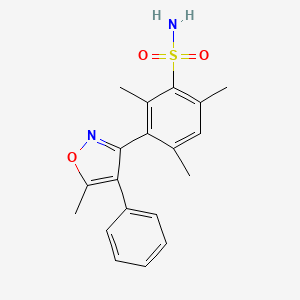
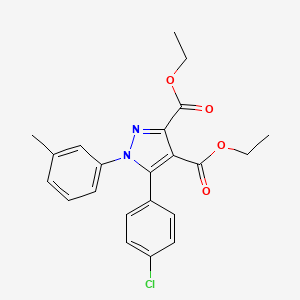
![7-Chloro-N-{2-[2-(morpholin-4-yl)ethoxy]phenyl}quinolin-4-amine](/img/structure/B12887583.png)

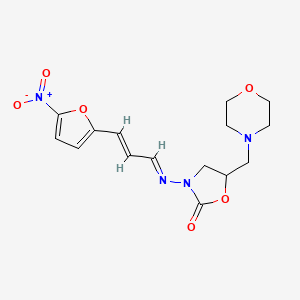

![3-(Hydroxymethyl)benzo[d]isoxazol-6-ol](/img/structure/B12887604.png)
